(2R)-2-azaniumyl-4,4-difluorobutanoate
Description
Properties
IUPAC Name |
(2R)-2-azaniumyl-4,4-difluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUCNIMDPZQXAD-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])[NH3+])C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Chiral Nickel(II) Complexes
A landmark approach for enantioselective synthesis involves the use of a chiral nickel(II) complex to direct the stereochemistry of the final product. This method, demonstrated in gram-scale syntheses of fluorinated amino acids, employs a glycine-derived Ni(II) complex (1) as the starting material . The key steps include:
-
Alkylation : Reaction of the Ni(II)-glycine complex with 1-iodo-2,2-difluoropropane under inert conditions.
-
Decomplexation : Acidic hydrolysis (6 M HCl, 60°C) to liberate the free amino acid.
-
Purification : Crystallization or chromatography to achieve >99% enantiomeric excess (ee) .
Table 1: Reaction Conditions and Yields for Nickel-Mediated Synthesis
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Alkylation | KOtBu, DMF, 0°C to RT | 85 | 99 |
| Decomplexation | 6 M HCl, 60°C, 12 h | 92 | – |
| Final Product Isolation | Ethanol/water crystallization | 78 | 99 |
This method’s success hinges on the chiral environment provided by the nickel complex, which ensures preferential formation of the (2R)-enantiomer .
Enantioselective Alkylation of Schiff Base Intermediates
An alternative strategy utilizes Schiff base intermediates to stabilize the amino acid precursor during alkylation. The process involves:
-
Schiff Base Formation : Condensation of glycine with a chiral salicylaldehyde derivative.
-
Fluorinated Alkyl Halide Addition : Reaction with 2,2-difluoropropyl iodide in the presence of a phase-transfer catalyst.
-
Hydrolysis : Removal of the Schiff base protecting group under mild acidic conditions .
This method achieves 80–85% yields with 95–98% ee, though scalability is limited compared to nickel-mediated routes .
Industrial-Scale Production via Catalytic Hydrogenation
Industrial synthesis prioritizes cost-effectiveness and scalability. A patented route employs catalytic asymmetric hydrogenation of a fluorinated α,β-unsaturated ester:
-
Substrate Preparation : Synthesis of (Z)-4,4-difluoro-2-nitrobut-2-enoic acid.
-
Hydrogenation : Use of a Rhodium-(R)-BINAP catalyst under high-pressure H₂ (50 bar).
-
Reductive Amination : Conversion of the nitro group to an ammonium moiety .
Table 2: Industrial Production Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% Rh-(R)-BINAP |
| Hydrogen Pressure | 50 bar |
| Temperature | 40°C |
| Final Yield | 89% |
| ee | 97% |
This method’s throughput exceeds 100 kg/batch, making it suitable for pharmaceutical manufacturing .
Resolution of Racemic Mixtures Using Chiral Chromatography
For small-scale applications, preparative chiral chromatography resolves racemic 2-amino-4,4-difluorobutanoic acid into its (2R) and (2S) enantiomers. A cellulose tris(3,5-dimethylphenylcarbamate) stationary phase achieves baseline separation (α = 1.32) with hexane/isopropanol mobile phases . While effective for research purposes, this method is impractical for large-scale synthesis due to high solvent consumption .
Biocatalytic Synthesis via Engineered Aminotransferases
Emerging biocatalytic approaches use engineered aminotransferases to convert 4,4-difluoro-2-ketobutanoate to the (2R)-enantiomer. Key advantages include:
-
Stereospecificity : >99% ee without chiral auxiliaries.
-
Green Chemistry : Aqueous reaction conditions (pH 7.5, 30°C).
Table 3: Biocatalytic Reaction Performance
| Enzyme | Substrate Concentration (mM) | Conversion (%) | ee (%) |
|---|---|---|---|
| L-Aspartate Transaminase | 200 | 88 | 99 |
| D-Amino Acid Transaminase | 150 | 72 | 98 |
This method remains experimental but shows promise for sustainable production .
Comparative Analysis of Synthetic Methodologies
Table 4: Method Comparison
| Method | Scale | ee (%) | Cost (USD/g) | Environmental Impact |
|---|---|---|---|---|
| Nickel Complex | Gram to kg | 99 | 120 | Moderate (DMF use) |
| Industrial Hydrogenation | Tonne | 97 | 45 | High (H₂ pressure) |
| Biocatalytic | Lab-scale | 99 | 300 | Low |
The nickel-mediated and industrial hydrogenation methods dominate current production, while biocatalytic routes represent future opportunities .
Chemical Reactions Analysis
(2R)-2-azaniumyl-4,4-difluorobutanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include specific catalysts, solvents, and temperature controls. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2R)-2-azaniumyl-4,4-difluorobutanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic potential. In industry, it is used in the production of various products due to its unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-azaniumyl-4,4-difluorobutanoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares (2R)-2-azaniumyl-4,4-difluorobutanoate with four related fluorinated compounds, emphasizing structural differences, synthetic methodologies, and functional properties.
Ethyl 3-hydroxy-4,4-difluorobutanoate
Molecular Formula : C₆H₁₀F₂O₃
Molecular Weight : 170.12 g/mol
Key Features :
- Contains an ethyl ester group at C1 and a hydroxyl group at C3.
- Synthesized via the Reformatsky reaction using difluoroacetaldehyde and ethyl bromoacetate, yielding a 48% isolated product .
Comparison : - Lacks the azaniumyl group, making it less polar than this compound.
- The hydroxyl group may confer hydrogen-bonding capacity, whereas fluorination enhances lipophilicity.
2,2-Difluoroethylamine
Molecular Formula : C₂H₅F₂N
Molecular Weight : 97.06 g/mol
Key Features :
- A simple primary amine with two fluorine atoms at C2.
- Synthesized via reaction of 2,2-difluoro-1-chloroethane with an imide derivative, followed by acid-base cleavage .
Comparison : - Smaller and less complex than this compound.
- The absence of a carboxylate group limits its utility in peptide synthesis.
(Z)-Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
Molecular Formula : C₉H₁₂F₂O₄
Molecular Weight : 222.19 g/mol
Key Features :
- Features an ethoxymethylene group at C2 and a ketone at C3.
- Higher molecular weight due to the extended ester and ethoxymethylene substituents .
Comparison : - The conjugated ketone and ethoxymethylene groups increase electrophilicity, unlike the azaniumyl group in the target compound.
- Enhanced steric bulk may reduce membrane permeability compared to the simpler this compound.
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester
Molecular Formula : C₂₂H₂₃F₂IN₃O₄ (estimated)
Molecular Weight : ~610.3 g/mol
Key Features :
- A complex heterocyclic compound with difluoro-iodophenyl and pyrrolopyridazine moieties.
- Synthesized via multi-step reactions involving halogenated aryl groups and esterification .
Comparison : - Structural complexity and iodine substitution distinguish it from the simpler this compound.
- Likely exhibits distinct biological targets due to its heterocyclic core.
Research Implications and Limitations
- Fluorination Impact: The 4,4-difluoro motif in this compound likely enhances metabolic stability and alters electronic properties compared to non-fluorinated amino acids .
- Synthetic Challenges : While methods for analogous difluoro compounds exist (e.g., Reformatsky reactions , imide-mediated syntheses ), the stereoselective synthesis of the (2R)-configured azaniumyl group remains unexplored in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
